2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol
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Overview
Description
2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol typically involves multiple steps. One common method includes the nitration of 4-methylaniline to produce 4-methyl-2-nitroaniline, followed by its reaction with oxane-3,4,5-triol under specific conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Scientific Research Applications
2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
2-(4-Methyl-2-nitroanilino)oxane-3,4,5-triol can be compared with similar compounds such as:
4-Methyl-2-nitroaniline: This compound shares a similar nitroaniline structure but lacks the oxane-3,4,5-triol moiety.
Alpha-Arbutin: Although structurally different, alpha-arbutin also contains an oxane ring and is known for its skin-lightening properties.
The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methyl-2-nitroanilino)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-2-3-7(8(4-6)14(18)19)13-12-11(17)10(16)9(15)5-20-12/h2-4,9-13,15-17H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZYHXJBMLCEDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2C(C(C(CO2)O)O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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